molecular formula C20H19N7 B5192539 (2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene

(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene

Cat. No.: B5192539
M. Wt: 357.4 g/mol
InChI Key: XNBKOVTTZZXNCA-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene is a complex heterocyclic compound that features a unique arrangement of pyrazole and benzimidazole rings

Properties

IUPAC Name

(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7/c1-4-26-15-10-6-5-9-14(15)21-20(26)23-22-18-13(2)24-27-17-12-8-7-11-16(17)25(3)19(18)27/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBKOVTTZZXNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N=NC3=C4N(C5=CC=CC=C5N4N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene typically involves the condensation of 2,4-dimethylpyrazole with 1-ethylbenzimidazole under specific reaction conditions. The process often requires the use of a diazotization agent, such as sodium nitrite, in the presence of an acid catalyst like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties .

Biology and Medicine

The compound exhibits potential biological activity, including antimicrobial and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression .

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells .

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its ability to form stable complexes with metals enhances its functionality in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylpyrazolo[1,5-a]benzimidazole
  • 1-Ethylbenzimidazole
  • 2-Methylbenzimidazole

Uniqueness

What sets (2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene apart from similar compounds is its unique diazene linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications .

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